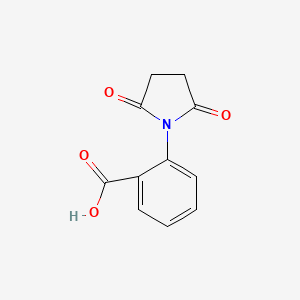

2-(2,5-二氧代吡咯烷-1-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

分析化学

研究人员在分析方法中将其用作标准物质或参考物质:

有关更多信息,您可以在 VWR 网站上找到该化合物 ,并且还有名为苄基 2,5-二氧代吡咯烷-1-基碳酸酯的类似化合物 . 此外,富士胶片和光纯化学株式会社还提供有关4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)-苯甲酸的信息 . 祝您探索愉快!🧪🔬

作用机制

Target of Action

The primary target of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid is the glutamate transporter EAAT2 . EAAT2 is responsible for the reuptake of glutamate from the synaptic cleft, which is crucial for maintaining the balance of glutamate in the brain and preventing excitotoxicity .

Mode of Action

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the concentration of glutamate in the synaptic cleft .

Biochemical Pathways

The compound’s action on EAAT2 affects the glutamatergic pathway . By enhancing the uptake of glutamate, it helps maintain the balance of this neurotransmitter, preventing overexcitation of neurons and potential neurotoxicity .

Pharmacokinetics

In terms of ADME properties, 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid has shown favorable drug-like potential . It exhibits good permeability and excellent metabolic stability on human liver microsomes . These properties suggest good bioavailability and a low risk of drug-drug interactions .

Result of Action

The action of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid leads to a decrease in glutamate levels in the synaptic cleft, which can help prevent neuronal overexcitation and potential damage . This makes it a potential therapeutic agent for conditions related to glutamate imbalance, such as epilepsy .

实验室实验的优点和局限性

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and can be used in a variety of synthetic organic reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is also relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is sensitive to light and air and must be stored in an airtight container.

未来方向

There are a number of potential future directions for 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, the compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, the compound could be used in the synthesis of new pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory agents.

合成方法

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid can be synthesized through a few different methods. The most common method is the Sandmeyer reaction, which involves the reaction of an aromatic nitrile with an aryl halide in the presence of copper(I) chloride. This reaction is used to convert aryl halides into aryl nitriles. Another method is the Ullmann reaction, which involves the coupling of an aryl halide with an aryl amine in the presence of a copper catalyst. This method is used to produce aryl amides. Finally, the Stille reaction, which involves the coupling of an organometallic reagent with an aryl halide, can also be used to synthesize 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid.

生化分析

Molecular Mechanism

It’s suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid vary with different dosages in animal models

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHXNCSOCYGXGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876689 |

Source

|

| Record name | BENZOICACID2SUCCINIMIDO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2455210.png)

![2,3-Dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2455216.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine](/img/structure/B2455218.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide](/img/structure/B2455219.png)

![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)

![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)

![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)